2-Methoxybenzoylacetonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Methoxybenzoylacetonitrile consists of a benzene ring attached to a methoxy group and a nitrile group . The molecular weight is 175.18 .Physical And Chemical Properties Analysis
2-Methoxybenzoylacetonitrile is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not explicitly mentioned in the search results .Scientific Research Applications
Photoluminescence in Synthesis
2-Methoxybenzoylacetonitrile derivatives have been utilized in the synthesis of compounds with significant photoluminescence properties. For instance, the copper-catalyzed synthesis of 2-aryl-3-cyanobenzofurans from arylacetonitriles, including 2-methoxybenzoylacetonitrile, results in compounds that emit bright blue under UV light. These compounds have a high quantum yield, making them potentially useful in photoluminescent applications (Zhang et al., 2016).
Analytical Methodology in Biological Studies
In biological research, methods have been developed for determining derivatives of 2-methoxybenzoylacetonitrile in biological materials. Techniques such as Thin Layer Chromatography (TLC), UV spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized for this purpose. These methodologies are critical for accurate identification and quantification of these compounds in biological samples (Chernova et al., 2020).
Synthesis of Functionalized Thiazol-2(3H)-imine
2-Methoxybenzoylacetonitrile derivatives are used in the green synthesis of functionalized thiazol-2(3H)-imine. This involves a three-component tandem reaction in ionic liquid media, highlighting the compound's utility in facilitating environmentally friendly synthesis processes. The simplicity of the work-up procedure and the lack of need for further purification of the product emphasize the efficiency of this method (Shahvelayati et al., 2017).
Environmental Monitoring
2-Methoxybenzoylacetonitrile derivatives are important in environmental monitoring, particularly in the determination of UV absorbers in water samples. Techniques like solid-phase extraction and liquid chromatography-tandem mass spectrometry are used to concentrate and determine these compounds in environmental samples. This application is crucial for assessing the presence and impact of UV absorbers in aquatic environments (Negreira et al., 2009).
Organic Synthesis and Medicinal Chemistry
In organic synthesis and medicinal chemistry, 2-methoxybenzoylacetonitrile derivatives play a role in the selective cleavage of certain ethers and esters. This application is significant for developing drugs and synthesizing complex organic molecules, where specific functional group manipulations are required (Sharma et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3-(2-methoxyphenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOMMMVJTFRJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407161 | |
Record name | 2-Methoxybenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzoylacetonitrile | |
CAS RN |
35276-83-6 | |
Record name | 2-Methoxy-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35276-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxybenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxybenzoylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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